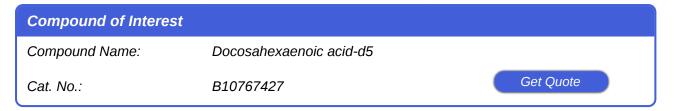


Commercially Available Sources of Docosahexaenoic Acid-d5: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available sources of **Docosahexaenoic acid-d5** (DHA-d5), a critical tool for research in lipidomics, neuroscience, and pharmacology. This document details supplier specifications, experimental protocols for its use as an internal standard, and relevant biochemical pathways.

Commercial Supplier Specifications

Docosahexaenoic acid-d5 is available from several reputable suppliers, primarily for use as an internal standard in mass spectrometry-based quantification of endogenous DHA.[1][2] The following table summarizes the key quantitative data from major commercial sources.



Suppli er	Produ ct Name	CAS Numbe r	Molec ular Formul a	Molec ular Weight	Purity/I sotopi c Enrich ment	Formul ation	Availa ble Sizes	Storag e
Cayma n Chemic al	Docosa hexaen oic Acid-d5	119720 5-71-2	C22H27 D5O2	333.5	≥99% deutera ted forms (d1-d5)	A 500 μg/ml solution in ethanol	50 μg, 100 μg, 500 μg, 1 mg	-20°C
Sigma- Aldrich	cis- 4,7,10,1 3,16,19 - Docosa hexaen oic acid- 21,21,2 2,22,22 -d5	119720 5-71-2	C22D5H 27O2	333.52	≥98 atom % D, ≥98% (CP)	Liquid	1 mg, 5 mg	-20°C
Cambri dge Isotope Laborat ories	Docosa hexaen oic acid (21,21, 22,22,2 2-D ₅ , 98%)	119720 5-71-2	C22H27 D5O2	333.52	98%	Not specifie d	1 mg	Not specifie d
Medche mExpre ss	Docosa hexaen oic acid-d5	119720 5-71-2	C22H27 D5O2	333.52	Not specifie d	Solid	1 mg, 5 mg, 10 mg	-20°C (powder), -80°C (in solvent)



Santa	Docosa				Not	Supplie	Not	Not
Cruz	hexaen	119720	C22H27 D5O2	333.52		• • •		
Biotech	oic	5-71-2			specifie	d in	specifie	specifie
nology	acid-d5				d	ethanol	d	u

Experimental Protocols

DHA-d5 is predominantly used as an internal standard for the accurate quantification of DHA in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Its utility lies in its chemical similarity to endogenous DHA, allowing it to mimic the analyte's behavior during sample preparation and analysis, thus correcting for matrix effects and variations in extraction efficiency and instrument response.

Protocol 1: Quantification of Total DHA in Human Plasma

This protocol is adapted from a validated LC-MS/MS method for the simultaneous quantification of omega-3 and omega-6 fatty acids in human plasma.

- 1. Sample Preparation and Lipid Extraction:
- To 100 μL of plasma in an Eppendorf tube, add 10 μL of an internal standard mixture containing DHA-d5 at a concentration of 10 μg/mL.
- Extract the lipids by adding a 1:10 sample to solvent ratio of a hexane/isopropanol (3:2 v/v)
 mixture.
- Vortex the tubes and incubate at -20°C for 10 minutes.
- Centrifuge at 14,000 x g at 4°C for 5 minutes.
- 2. Alkaline Hydrolysis (for total fatty acid analysis):
- To the lipid extract, add 100 μL of a 0.3 M KOH solution in 80% methanol.
- Incubate the mixture at 80°C for 30 minutes to hydrolyze esterified fatty acids.



3. LC-MS/MS Analysis:

- Chromatographic Separation:
 - o Column: Reversed-phase C18 column.
 - Mobile Phase: Isocratic flow with a mobile phase containing ammonium acetate to enhance negative electrospray ionization (ESI).
 - Flow Rate: As per column specifications.
- Mass Spectrometry Detection:
 - Mode: Multiple Reaction Monitoring (MRM) in negative ESI mode.
 - MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both DHA and DHA-d5. For example, a published method for DHA-d5 detected transitions at m/z 332.1 → 228.3 and 332.1 → 234.2.[3][4]
- Quantification:
 - Construct a calibration curve using known concentrations of unlabeled DHA standard.
 - Calculate the ratio of the peak area of endogenous DHA to the peak area of the DHA-d5 internal standard.
 - Determine the concentration of DHA in the sample by interpolating from the calibration curve.

Protocol 2: Quantification of DHA Uptake in Microglia

This protocol outlines a sensitive LC-MS/MS assay to measure the uptake of DHA-d5 into cultured microglial cells, serving as a surrogate for DHA.[3][4]

- 1. Cell Culture and Treatment:
- Culture BV-2 microglial cells under standard conditions.
- Spike the cell culture medium with DHA-d5 at a final concentration of 50 ng/mL.



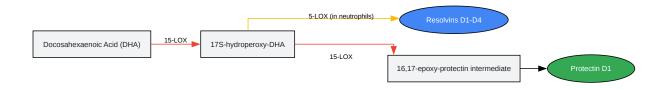
- Incubate the cells for a specified time course (e.g., 0, 2, 5, 10, 15 minutes) to assess uptake.
- 2. Sample Collection and Preparation:
- At each time point, wash the cells with phosphate-buffered saline (PBS) to remove extracellular DHA-d5.
- Lyse the cells to release intracellular contents.
- Determine the protein concentration of the cell lysate using a BCA protein assay for normalization.
- 3. LC-MS/MS Analysis:
- Chromatographic Separation:
 - Mobile Phase: 90% (v/v) acetonitrile and 10% (v/v) water containing 2 mM ammonium acetate.
 - Flow Rate: 0.3 mL/min.
- Mass Spectrometry Detection:
 - Ionization Mode: Negative ionization mode.
 - MRM Transitions for DHA-d5: m/z 332.1 → 228.3 / 234.2.[3][4]
- Data Analysis:
 - Generate a calibration curve with DHA-d5 standards prepared in PBS.
 - Quantify the amount of DHA-d5 in the cell lysates.
 - Normalize the DHA-d5 amount to the total protein concentration to determine the uptake per unit of cellular protein.

Signaling Pathways and Experimental Workflows



Metabolic Pathway of DHA to Specialized Pro-Resolving Mediators (SPMs)

Docosahexaenoic acid is a precursor to a class of potent anti-inflammatory and pro-resolving lipid mediators, including resolvins, protectins, and maresins.[5] These specialized pro-resolving mediators (SPMs) play a crucial role in the resolution of inflammation. The biosynthesis of D-series resolvins and protectins from DHA is initiated by the enzyme 15-lipoxygenase (15-LOX).



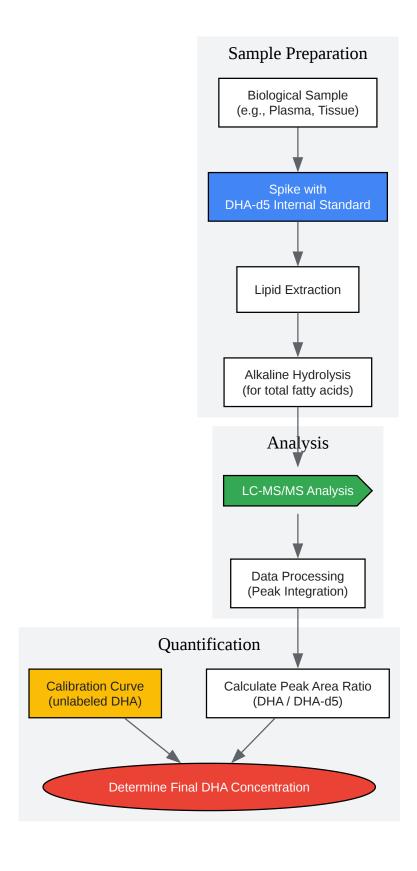
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Biosynthesis of D-series resolvins and protectin D1 from DHA.

General Experimental Workflow for DHA Quantification using DHA-d5

The following diagram illustrates a typical workflow for the quantification of DHA in biological samples using DHA-d5 as an internal standard.





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Workflow for DHA quantification using DHA-d5 internal standard.



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